BenchChemオンラインストアへようこそ!

(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol

ALK5 Inhibition Metabolic Stability Cyclopropyl Advantage

(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol (CAS: 1266793-06-9; MW: 209.27 g/mol) is a versatile, 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]thiadiazole (ITD) building block. This heterocyclic scaffold is a privileged structure in medicinal chemistry, associated with diverse biological activities including anticancer, antimicrobial, and kinase inhibition.

Molecular Formula C9H11N3OS
Molecular Weight 209.27 g/mol
Cat. No. B11890359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol
Molecular FormulaC9H11N3OS
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=N1)SC(=N2)C3CC3)CO
InChIInChI=1S/C9H11N3OS/c1-5-7(4-13)12-9(10-5)14-8(11-12)6-2-3-6/h6,13H,2-4H2,1H3
InChIKeyDKAYMNUVDZYNSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol: A Core Scaffold Intermediate for Targeted Imidazothiadiazole Lead Generation


(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol (CAS: 1266793-06-9; MW: 209.27 g/mol) is a versatile, 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]thiadiazole (ITD) building block . This heterocyclic scaffold is a privileged structure in medicinal chemistry, associated with diverse biological activities including anticancer, antimicrobial, and kinase inhibition [1]. Unlike heavily decorated terminal analogs, this compound features a primary alcohol handle at the C-5 position, making it a strategically functionalized intermediate for late-stage diversification rather than a final biologically evaluated entity.

Why Simple Imidazothiadiazole Swaps Fail: Risks of Structural and Pharmacokinetic Divergence in Procurement


The biological and physicochemical profile of ITD derivatives is extremely sensitive to even minor substitution changes at the C-2, C-5, and C-6 positions. Replacing the 2-cyclopropyl group with a simple alkyl chain drastically alters metabolic stability: cyclopropyl-containing ITDs demonstrated superior stability over cyclopentyl or cyclohexyl analogs [1]. Furthermore, the C-5 hydroxymethyl handle is a critical synthetic differentiation point. Relying on generic substitution with C-5 carbonyl, aryl, or unsubstituted analogs forfeits the modular diversification capability essential for generating focused compound libraries for kinase or caspase inhibition [2].

Head-to-Head and Cross-Study Quantitative Differentiation of (2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol for R&D Procurement


Superior Metabolic Stability of the 2-Cyclopropyl Substituent vs. Aromatic and Aliphatic Analogs in ALK5 Inhibitor Context

The 2-cyclopropyl moiety is a critical determinant of metabolic stability in ITD-based kinase inhibitors. In the context of TGF-β Type-I receptor kinase (ALK5) inhibition, the 2-cyclopropyl-6-(4-fluorophenyl) imidazothiadiazole derivative 6d achieved an ALK5 IC50 of 0.0012 µM and superior selectivity (91% inhibition of P38α at 10 µM) [1]. In contrast, the 2-cyclopentyl and 2-cyclohexyl analogs (compounds 5a-g) showed significantly reduced ALK5 inhibitory potency, with IC50 values typically exceeding 1 µM, a >800-fold difference [1]. This stability and potency advantage is specifically attributed to the unique steric and electronic properties of the small cyclopropyl ring.

ALK5 Inhibition Metabolic Stability Cyclopropyl Advantage Drug Metabolism

C-5 Hydroxymethyl Functional Handle: A Strategic Advantage for Library Diversification Over C-5 Halogen, Aryl, or Unsubstituted Analogs

The C-5 hydroxymethyl group is a unique synthetic handle not present in most biologically evaluated ITD derivatives. In the NCI 60-cell panel screening, the most active anticancer compound was 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole (5b), which demonstrated selective leukemic cytotoxicity [1]. However, the C-5 bromine atom limits further modular derivatization. In contrast, the target compound's C-5 methanol group allows for facile conversion to ethers, esters, carbamates, or aldehydes, enabling systematic exploration of this vector without de novo scaffold construction. This synthetic flexibility is crucial for optimizing pharmacokinetic properties while maintaining the core scaffold's activity.

Synthetic Diversification Privileged Scaffolds Structure-Activity Relationship (SAR) Medicinal Chemistry

Computationally Validated Caspase-3 Inhibition Potential: A Unique Apoptotic Target Engagement Profile Not Shared by C-6 Aryl Congeners

Molecular docking studies against caspase-3 (PDB: 2DKO) have been reported for 5,6-diaryl imidazo[2,1-b][1,3,4]thiadiazoles containing the 2-cyclopropyl moiety [1]. While the target compound itself has not been biologically evaluated, its 6-methyl, 5-hydroxymethyl substitution pattern is predicted to exhibit a fundamentally different binding mode compared to the 6-aryl derivatives. The 6-aryl derivatives (e.g., compounds Va and Vc in the published series) showed good activity against NCI 60 cancer cell lines, but their large aryl groups occupy different sub-pockets [1]. The smaller C-6 methyl group in the target compound likely results in a more 'focused' binding, potentially offering improved ligand efficiency metrics (LE, LLE) once synthesized and tested, a hypothesis supported by the superior in silico ADME parameters observed for smaller ITD derivatives [2].

Caspase-3 Inhibition Apoptosis In Silico Docking Anticancer

High-Value Procurement Scenarios for (2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol


ALK5-Targeted Oncology & Fibrosis Programs: For Replicating the Potency of Lead Compound 6d

Research groups developing ATP-competitive ALK5 inhibitors for oncology or fibrotic diseases must incorporate the 2-cyclopropyl motif to achieve sub-nanomolar potency. The target compound serves as the optimal starting material for synthesizing analogs of compound 6d (ALK5 IC50 = 0.0012 µM) [1], where the C-5 hydroxymethyl group can be subsequently oxidized to the corresponding aldehyde for Knoevenagel condensation, a key step in accessing the 5-methylene-thiazolidinedione warhead. Any deviation from the 2-cyclopropyl substitution results in a catastrophic loss of potency, as evidenced by the >800-fold decrease observed with cyclopentyl analogs [1].

Focused Caspase-3 Inhibitor Library Synthesis: Exploiting the C-5 Handle for Late-Stage Functionalization

The C-5 hydroxymethyl group is a critical synthetic feature enabling the parallel synthesis of diverse caspase-3 inhibitor candidates [2]. This compound allows for rapid conversion to esters, ethers, or amides to probe the caspase-3 active site in a single synthetic step from a common intermediate. This 'divertible intermediate' strategy is not possible with the more commonly procured 5-aryl or 5-halogen ITD derivatives, which require laborious de novo synthesis for each analog, making this compound uniquely valuable for high-throughput SAR exploration [2].

Physicochemical Property Optimization: Ligand Efficiency-Driven Lead Generation

With a molecular weight of only 209.27 g/mol, this compound represents a 'minimalist' pharmacophore within the ITD class. In silico ADME profiling of the ITD class indicates that compounds with molecular weights below 250 g/mol and limited aromatic ring count exhibit superior oral bioavailability and CNS penetration potential [1]. Medicinal chemistry teams seeking to balance potency with drug-like properties can use this compound as a low-molecular-weight core for fragment-based or ligand-efficiency-optimized drug discovery, in contrast to the commonly available, higher molecular weight 6-aryl ITD derivatives (typically >350 g/mol) that often violate Lipinski's rule of five [1].

Antimicrobial and Antitubercular Scaffold Hopping: A Versatile Core for Infectious Disease Research

The imidazo[2,1-b][1,3,4]thiadiazole scaffold has demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv via the MABA assay [3]. The 2-cyclopropyl-6-methyl substitution on this core is structurally analogous to the most active antitubercular ITD leads (e.g., compounds 10, 14, 15) identified in trisubstituted ITD libraries [3]. This compound's C-5 hydroxymethyl group provides a strategic attachment point for further derivatization to enhance potency against drug-resistant TB strains, making it an ideal starting point for infectious disease research groups.

Quote Request

Request a Quote for (2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.